![molecular formula C16H19NO B14652040 4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline CAS No. 53039-60-4](/img/structure/B14652040.png)
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline can be synthesized via the reduction of Schiff bases. The typical synthetic route involves the reaction of 4-methoxybenzaldehyde with N,N-dimethylaniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method is the catalytic hydrogenation of the corresponding Schiff base using a palladium catalyst. This method allows for the production of the compound in larger quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline is unique due to its specific structural features, such as the presence of both a methoxy group and a dimethylaniline moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
53039-60-4 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19NO/c1-17(2)15-8-4-13(5-9-15)12-14-6-10-16(18-3)11-7-14/h4-11H,12H2,1-3H3 |
InChI Key |
JWOLDPBVODTLBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
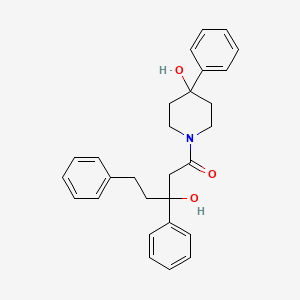
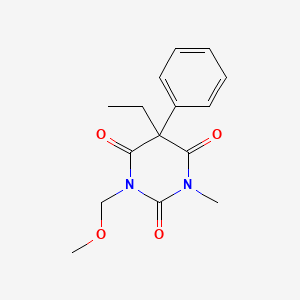
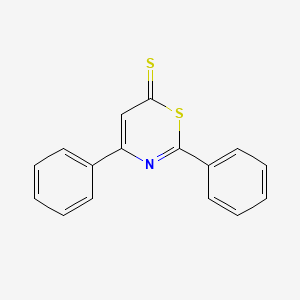
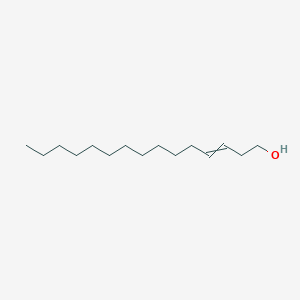
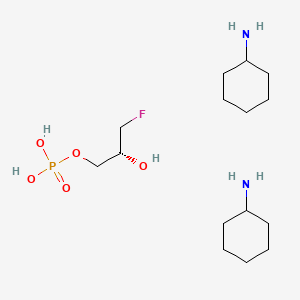
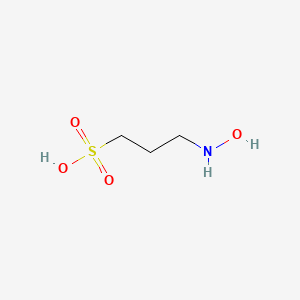
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
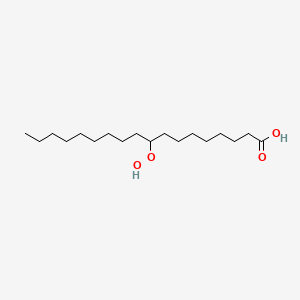
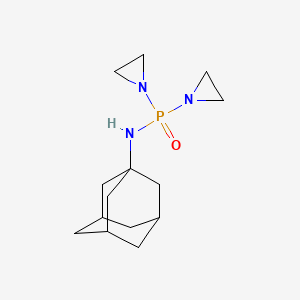
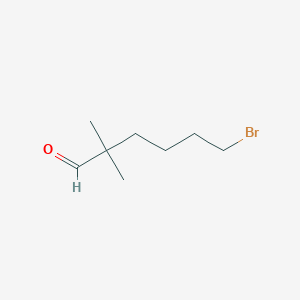
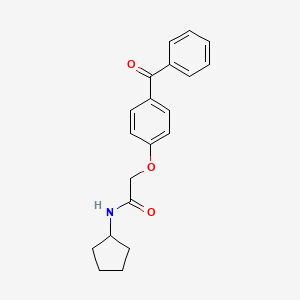
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
